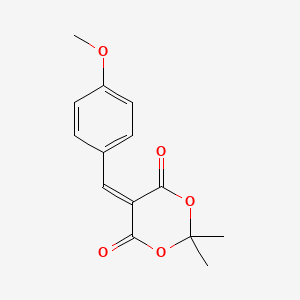

5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQBJKRSEOLQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327172 | |

| Record name | NSC636626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-54-7 | |

| Record name | NSC636626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solvent . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be scaled up using similar reaction conditions as in the laboratory synthesis. the process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.

Substitution: The methoxy group in the benzylidene moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Scientific Applications of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula . It belongs to the class of dioxane derivatives and possesses a methoxybenzylidene group attached to a dioxane ring, giving it unique chemical and physical properties.

Basic Information

- IUPAC Name: 5-[(4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

- CAS Number: 15795-54-7

- Molecular Weight: 262.26 g/mol

Scientific Research Applications

5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

- Chemistry: It serves as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: It is used in developing new materials with specific properties, such as non-linear optical materials.

Chemical Reactions

5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo several chemical reactions:

- Oxidation: It can be oxidized using agents like potassium permanganate () or chromium trioxide () to form corresponding carboxylic acids or ketones.

- Reduction: Reduction reactions using agents like sodium borohydride () or lithium aluminum hydride () can yield alcohols or other reduced derivatives.

- Substitution: The methoxy group in the benzylidene moiety can be substituted with other functional groups using appropriate reagents and conditions.

Crystal Structure

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrodipicolinate synthase (DHDPS), which plays a crucial role in lysine biosynthesis . This inhibition disrupts the metabolic pathway, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Electronic Effects: The methoxy group (4-OCH₃) is electron-donating, stabilizing the benzylidene moiety via resonance.

- Hydrogen Bonding : The 4-hydroxy derivative forms O–H⋯O hydrogen-bonded dimers (R₂²(20) rings), enhancing crystallinity . The methoxy analog lacks this capability, likely resulting in weaker intermolecular forces.

- Molecular Weight and Lipophilicity : The methoxy derivative has a higher molecular weight (262.26 vs. 248.23 for 4-OH), suggesting increased lipophilicity, which may influence solubility and bioavailability.

Key Observations :

- Catalytic Efficiency : La(OTf)₃ catalyzes condensation reactions efficiently for dioxane-dione derivatives, though yields vary with substituent steric effects .

- Radical Reactions : Methoxy-substituted radicals (e.g., 1a-1d in ) achieve high yields (86–96%), indicating robust synthetic pathways for alkylated analogs.

Crystallographic and Structural Analysis

Table 3: Crystal Structure Highlights

Key Observations :

- Ring Conformation: The 1,3-dioxane ring adopts a twisted boat conformation in hydroxy analogs , while amino-substituted derivatives exhibit chair-like conformations .

- Hydrogen Bonding vs. van der Waals: The absence of strong hydrogen donors in the methoxy derivative likely results in less ordered crystal packing compared to hydroxy or amino analogs.

Biological Activity

5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in relation to cancer and antimicrobial properties.

Synthesis and Structural Characteristics

The compound was synthesized by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol. The crystal structure was determined using X-ray crystallography, revealing a triclinic crystal system with specific dimensions: and angles . The molecular formula is , with a molecular weight of approximately 262.25 g/mol .

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of Meldrum's acid, including the compound . In vitro assays have indicated that certain derivatives exhibit significant cytotoxicity against human lung adenocarcinoma (A549) cells.

- Case Study : A study compared the viability of A549 cells treated with various compounds at a concentration of 100 µM for 24 hours using an MTT assay. The results showed that some compounds reduced cell viability significantly compared to controls (cisplatin), suggesting potential anticancer activity .

| Compound | Viability (%) | Significance |

|---|---|---|

| Control (Cisplatin) | 50% | - |

| Compound X | 64% | p < 0.05 |

| Compound Y | 61% | p < 0.05 |

The incorporation of a methoxy group in the phenyl ring was noted to enhance anticancer activity in some cases .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored against multidrug-resistant pathogens. However, initial screenings showed limited efficacy against Gram-negative bacteria.

- Findings : The compound displayed no significant antimicrobial activity against tested strains such as Klebsiella pneumoniae and Escherichia coli (MIC > 64 µg/mL) .

Research indicates that related compounds may act as dual-target inhibitors in metabolic pathways such as lysine biosynthesis by inhibiting enzymes like dihydrodipicolinate synthase (DHDPS). The binding affinity and inhibition mechanisms have been explored through static docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.